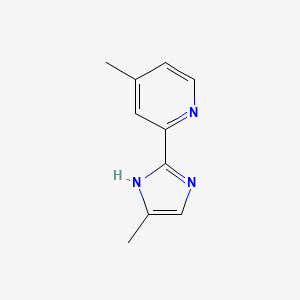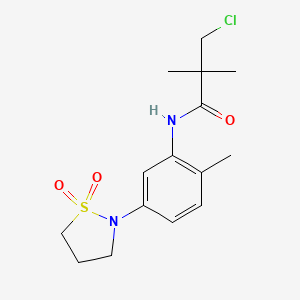
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,2-dimethylpropanamide is a chemical compound known for its potential applications in medicinal chemistry. This compound contains a cyclic sulfonamide group, which is significant in various biological activities, including the inhibition of specific signaling pathways.
Métodos De Preparación
The synthesis of 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,2-dimethylpropanamide involves several steps. One common method starts with the preparation of methyl 3-chloro-4-(1,1-dioxidoisothiazolidin-2-yl)benzoate. This intermediate is then reacted with lithium hydroxide in a mixture of tetrahydrofuran, methanol, and water at room temperature . The resulting product undergoes further reactions to form the final compound.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the sulfonamide group allows for oxidation reactions, which can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur at the chloro group, often using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit specific biological pathways, such as the hedgehog signaling pathway, which is involved in cell growth and differentiation.
Medicine: Due to its inhibitory effects on certain pathways, it is being researched for potential therapeutic applications in treating hyperproliferative diseases and angiogenesis-mediated conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the hedgehog signaling pathway. This pathway is crucial for cell growth and differentiation, and its dysregulation is associated with various diseases, including cancer. The compound targets specific proteins within this pathway, preventing their activation and subsequent signaling, thereby inhibiting abnormal cell proliferation and angiogenesis .
Comparación Con Compuestos Similares
Similar compounds include other cyclic sulfonamide derivatives that also inhibit the hedgehog signaling pathway. Examples include:
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide
- 3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide
Compared to these compounds, 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,2-dimethylpropanamide has a unique substitution pattern on the phenyl ring, which may confer different biological activities and chemical properties .
Propiedades
IUPAC Name |
3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11-5-6-12(18-7-4-8-22(18,20)21)9-13(11)17-14(19)15(2,3)10-16/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMUCTSURXPYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(C)(C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)
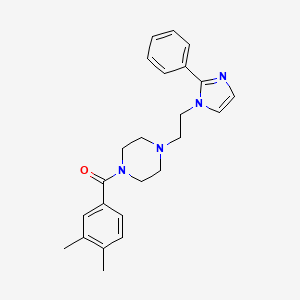
![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)
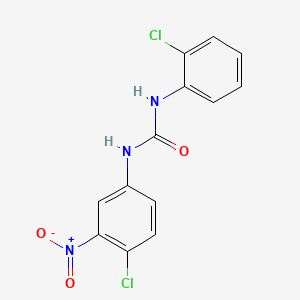
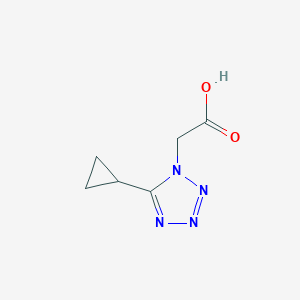
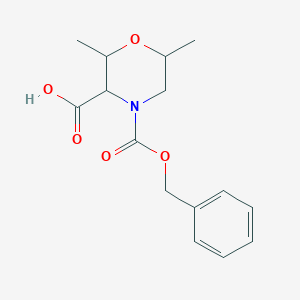
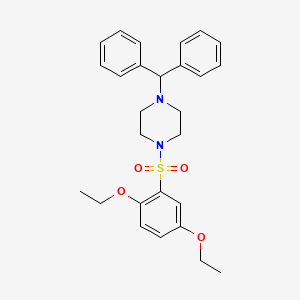
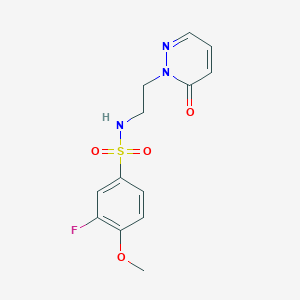
![N-[1-(furan-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2602310.png)

![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
